

[2-(1H-pyrazol-1-yl)butyl]amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[2-(1H-pyrazol-1-yl)butyl]amine**

Cat. No.: **B1327160**

[Get Quote](#)

An In-depth Technical Guide to [2-(1H-pyrazol-1-yl)butyl]amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(1H-pyrazol-1-yl)butyl]amine is a heterocyclic organic compound featuring a pyrazole ring linked to a butylamine moiety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of **[2-(1H-pyrazol-1-yl)butyl]amine**, intended to support research and development efforts in the pharmaceutical and chemical sciences.

Chemical Structure and Identification

The structural identity of **[2-(1H-pyrazol-1-yl)butyl]amine** is defined by the attachment of a 1H-pyrazol-1-yl group to the second carbon of a butylamine chain.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	2-(1H-Pyrazol-1-yl)butan-1-amine
Molecular Formula	C ₇ H ₁₃ N ₃
Molecular Weight	139.20 g/mol
CAS Numbers	933736-10-8, 1173099-46-1
SMILES	NCC(N1N=CC=C1)CC
InChI Key	(Not explicitly available for this specific isomer, further analysis required)

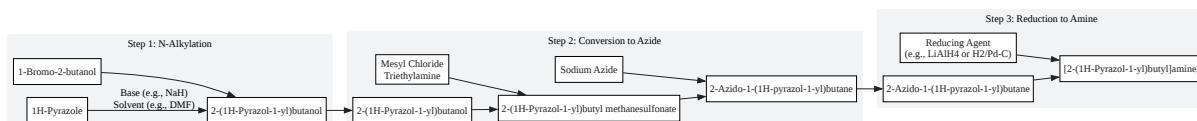
Chemical Structure Diagram:

Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-amine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **[2-(1H-pyrazol-1-yl)butyl]amine** are not extensively reported in publicly available literature. However, based on the properties of similar small molecule amines and pyrazole derivatives, the following characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties


Property	Predicted Value/Characteristic	Justification
Boiling Point	> 200 °C	Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight. The presence of the pyrazole ring further increases polarity and potential for intermolecular interactions.
Melting Point	Not readily predictable	Will depend on crystalline packing efficiency.
Density	~1.0 - 1.1 g/cm ³	Similar nitrogen-containing heterocyclic compounds typically have densities slightly greater than water.
Solubility	Soluble in water and polar organic solvents	The primary amine group is capable of hydrogen bonding with water, and the overall molecule is relatively small and polar.
pKa	~9-10	Expected to be a weak base, similar to other primary alkyl amines.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **[2-(1H-pyrazol-1-yl)butyl]amine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and subsequent functional group manipulations.

Proposed Synthetic Workflow:

A potential synthesis could involve the N-alkylation of pyrazole with a suitable 4-carbon electrophile containing a masked or precursor amine functionality. One possible approach is outlined below.

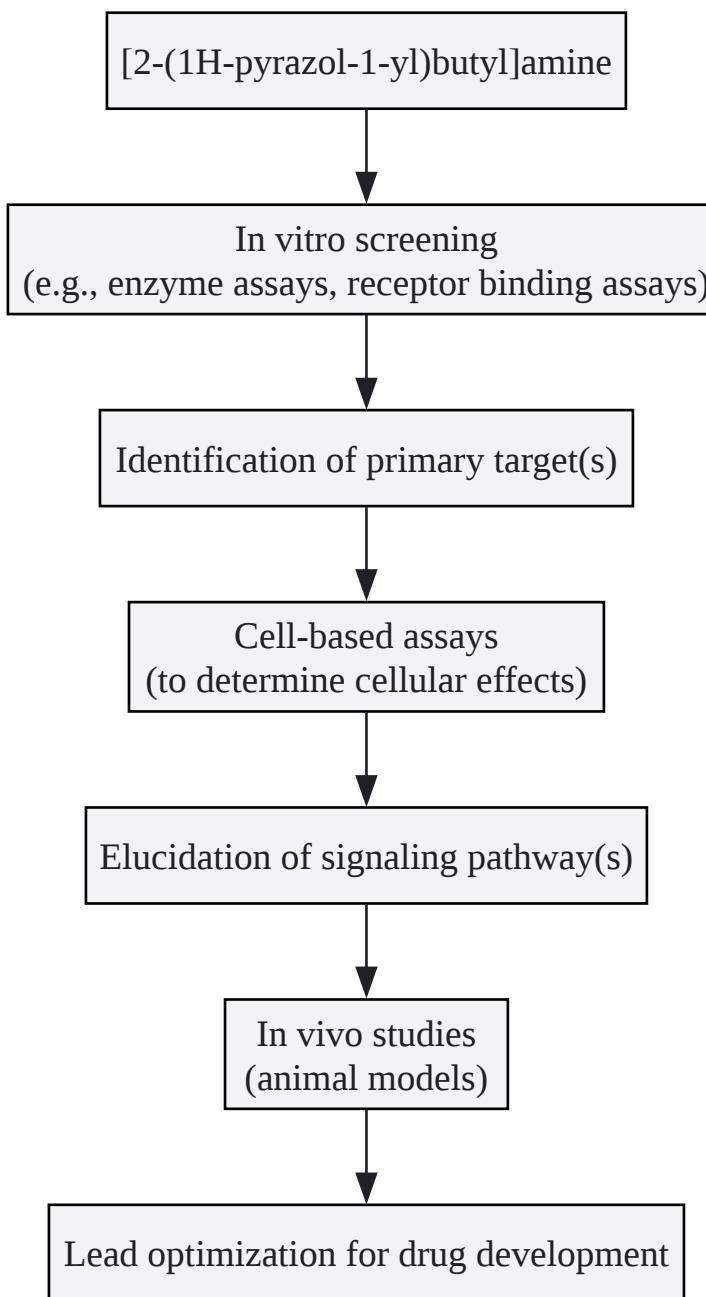
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **[2-(1H-pyrazol-1-yl)butyl]amine**.

General Experimental Considerations:

- **N-Alkylation of Pyrazole:** The reaction of pyrazole with a suitable alkyl halide (e.g., a 2-halobutane derivative) in the presence of a base (such as sodium hydride or potassium carbonate) in an aprotic polar solvent (like DMF or acetonitrile) is a common method for forming the N-C bond.
- **Introduction of the Amine Group:** The amine functionality can be introduced through various methods. If starting with a halo-alkane, a Gabriel synthesis or direct amination with ammonia could be employed. Alternatively, a precursor like an alcohol can be converted to a leaving group (e.g., tosylate or mesylate) followed by displacement with an azide and subsequent reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine.
- **Purification:** Purification of the final product would likely involve column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways


As of the current literature survey, there is no specific information available regarding the biological activities or associated signaling pathways of **[2-(1H-pyrazol-1-yl)butyl]amine**. However, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.

Potential Areas for Investigation:

Given the structural motifs present in **[2-(1H-pyrazol-1-yl)butyl]amine**, future research could explore its potential activity in the following areas:

- Enzyme Inhibition: Many pyrazole-containing compounds are known to be inhibitors of various enzymes, such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO).
- Receptor Binding: The amine functionality suggests potential interactions with receptors that bind endogenous amines, such as neurotransmitter receptors.
- Antimicrobial or Anticancer Activity: These are common biological activities observed for novel heterocyclic compounds.

Logical Relationship for Investigating Biological Activity:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological evaluation of the compound.

Conclusion

[2-(1H-pyrazol-1-yl)butyl]amine is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its structure and predicted

properties, along with a plausible synthetic strategy. The presence of the pyrazole and amine functional groups suggests a range of possible biological activities that warrant future exploration. This document serves as a starting point for researchers interested in synthesizing and evaluating this and related compounds.

- To cite this document: BenchChem. [[2-(1H-pyrazol-1-yl)butyl]amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1327160#2-1h-pyrazol-1-yl-butyl-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1327160#2-1h-pyrazol-1-yl-butyl-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com